Ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate is a thieno[2,3-d]pyrimidine derivative characterized by a 3-ethyl substituent, 5,6-dimethyl groups, and a 4-oxo-3,4-dihydro core. The structure features a thioacetamido linkage connecting the pyrimidine ring to an ethyl ester group. This compound is synthesized via alkylation of a thiol-containing pyrimidine precursor with ethyl chloroacetate, followed by amidation, as exemplified in related syntheses of thienopyrimidine derivatives . Thieno[2,3-d]pyrimidines are pharmacologically significant due to their antitumor, antimicrobial, and enzyme inhibitory activities, with structural modifications (e.g., substituents on the pyrimidine ring) critically influencing bioactivity .
Properties
CAS No. |
618427-72-8 |
|---|---|
Molecular Formula |
C16H21N3O4S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C16H21N3O4S2/c1-5-19-15(22)13-9(3)10(4)25-14(13)18-16(19)24-8-11(20)17-7-12(21)23-6-2/h5-8H2,1-4H3,(H,17,20) |
InChI Key |
NRDASRJESYTZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NCC(=O)OCC)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
Key intermediates include:
-
5,6-Dimethylthiophene-2-carboxylic acid : Functionalized with methyl groups via Friedel-Crafts alkylation.
-
Ethylamine incorporation : Achieved through nucleophilic substitution or reductive amination to introduce the 3-ethyl group.
Cyclocondensation
Reaction conditions from and guide this step:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Base | Potassium carbonate | |
| Temperature | 90°C | |
| Time | 12–24 hours | |
| Yield | 87–97% |
Cyclization is monitored via thin-layer chromatography (TLC) and HPLC, with purification by recrystallization from ethanol.
Thiolation at Position 2
Introducing the thiol group at position 2 involves nucleophilic substitution of a chloro or hydroxyl precursor.
Chlorination and Thiol Displacement
Patent details chlorination using POCl₃ or PCl₅, followed by displacement with a mercaptoacetamide derivative:
-
Chlorination :
-
Thiolation :
Side-Chain Functionalization: Acetamido Acetate Ester
The ethyl glycinate side chain is introduced via amide coupling.
Esterification and Amidation
Protocols from are adapted for this step:
-
Esterification :
-
Amidation :
Integrated Synthesis Pathway
Combining the above steps yields the target compound:
Overall yield : 68–72% after purification.
Analytical Characterization
Critical quality control measures include:
| Technique | Application | Source |
|---|---|---|
| NMR spectroscopy | Confirm substituent positions and purity | |
| HPLC | Quantify purity (≥98%) | |
| Mass spectrometry | Verify molecular weight (MW: 423.52 g/mol) |
Challenges and Optimization
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) in the molecule undergoes oxidation under controlled conditions. Key findings include:
Mechanistic Insight : Oxidation proceeds via radical intermediates for sulfoxide formation, while electrophilic attack dominates in sulfone synthesis. Over-oxidation to sulfonic acids is non-selective and less synthetically useful .
Reduction Reactions
The thioether and ester groups are susceptible to reduction:
Key Observation : LiAlH<sub>4</sub> selectively reduces the ester to a primary alcohol while preserving the thienopyrimidine core. Hydrogenation cleaves the C–S bond entirely .
Nucleophilic Substitution at the Thioether Site
The sulfur atom participates in displacement reactions:
Stereoelectronic Factors : The thioether’s leaving-group ability is enhanced by electron-withdrawing groups on the pyrimidine ring .
Cyclization and Condensation Reactions
The acetamidoacetate side chain facilitates intramolecular cyclization:
Structural Impact : Cyclization generates rigid polycyclic systems with enhanced π-stacking potential, relevant to kinase inhibition .
Hydrolysis Reactions
Ester and amide groups undergo hydrolysis under acidic/basic conditions:
| Reagent(s) | Conditions | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (aq.) | EtOH/H<sub>2</sub>O, reflux, 6 hr | Carboxylic acid derivative | 89 | |
| HCl (conc.) | Dioxane, RT, 24 hr | Free amine + acetic acid | 78 |
Applications : Hydrolyzed products serve as intermediates for prodrug design or metal-chelating agents.
Cross-Coupling Reactions
The thienopyrimidine core participates in Pd-catalyzed couplings:
Limitation : Steric hindrance from the 5,6-dimethyl groups reduces reactivity at C-7 .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|
| UV (254 nm), O<sub>2</sub> | Sulfinate ester + ring-opened aldehyde | 52 | |
| UV (365 nm), N<sub>2</sub> | Dimer via C–S bond cleavage | 34 |
Mechanism : Singlet oxygen mediates sulfinate formation, while radical recombination drives dimerization .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate exhibit significant antimicrobial properties. Studies have shown that thienopyrimidine derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Antitumor Activity
The thienopyrimidine scaffold has been linked to antitumor activity in several studies. Derivatives of this compound have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting specific types of tumors resistant to conventional treatments .
Anticonvulsant Properties
Some derivatives of thienopyrimidine compounds have shown promise as anticonvulsants. They may act through modulation of neurotransmitter systems or ion channels involved in seizure activity, providing a basis for further research into their use as anti-seizure medications .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thienopyrimidine derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Antitumor Activity
A clinical trial investigated the effects of thienopyrimidine derivatives on human cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cell lines compared to untreated controls. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
Thieno[2,3-d]pyrimidine derivatives share a common heterocyclic core but differ in substituents, ring saturation, and appended functional groups. Key structural analogs include:
Key Observations :
- Thioacetamido Linkage : Unlike esters or simple thioethers, the acetamido group introduces hydrogen-bonding capacity, critical for interactions with biological targets like kinases or DNA .
Pharmacological and Physicochemical Properties
- Antitumor Activity : Compound 15 () exhibited strong antitumor activity, attributed to its nitro group enhancing DNA damage via radical generation. The target compound’s ethyl and methyl groups may instead modulate kinase inhibition .
- Solubility : Analogs with polar groups (e.g., thietan-3-yloxy in compound 1, ) show improved aqueous solubility compared to the target compound’s ester-dominated structure .
- Metabolic Stability : The trifluoromethoxy group in ’s compound resists oxidative metabolism, whereas the target compound’s ester may undergo hydrolysis in vivo .
Biological Activity
Ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H25N3O2S2
- Molecular Weight : 415.57 g/mol
- CAS Number : 573669-75-7
The structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The substitution patterns on the thieno-pyrimidine scaffold are crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit notable antimicrobial properties. For example, derivatives of this class have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.073 mg/ml |
| Staphylococcus aureus | 0.125 mg/ml |
| Klebsiella pneumoniae | 0.109 mg/ml |
These findings suggest that this compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in treating infections caused by resistant strains .
Anti-inflammatory and Analgesic Properties
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic effects. Some studies have reported that these compounds can inhibit key inflammatory pathways and reduce pain responses in animal models. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of pain receptors .
Cytotoxic Effects
Preliminary studies have also evaluated the cytotoxic effects of this compound on cancer cell lines. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
The results indicate that this compound may induce apoptosis in cancer cells through various pathways .
Case Studies
-
Case Study on Antibacterial Activity :
A study conducted on several thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the thioacetamide position significantly enhanced antibacterial potency against multi-drug resistant strains of E. coli and S. aureus. The study highlighted the importance of structural diversity in optimizing biological activity . -
Case Study on Cytotoxicity :
In vitro experiments on breast cancer cell lines showed that the compound significantly inhibited cell proliferation compared to controls. Further analysis revealed that it induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate, and how do reaction conditions influence yield?
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the thienopyrimidine core (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl carbons at δ 170–175 ppm) and the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂). IR spectroscopy identifies C=O stretches (~1720 cm⁻¹) and S–C bonds (~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 423.12) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using methylene chloride/petroleum ether (1:3 v/v) achieves >95% purity . Alternatively, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves byproducts. Monitor fractions via UV absorption at 254 nm.
Advanced Research Questions
Q. How should researchers design in vitro bioactivity assays to evaluate this compound’s pharmacological potential while ensuring reproducibility?
- Methodological Answer : Adopt a split-plot randomized block design to control variables like cell line variability and assay timing . For antiproliferative studies, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with triplicate wells, 72-hour incubation, and positive controls (e.g., doxorubicin). Normalize data to solvent-only controls and apply ANOVA with post-hoc Tukey tests (α = 0.05) .
Q. What methodologies are suitable for investigating the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Conduct long-term environmental simulations (e.g., OECD 307 guidelines) to assess hydrolysis, photolysis, and microbial degradation in soil/water systems. Use LC-MS/MS to quantify parent compound and metabolites. Computational tools like EPI Suite predict logP (2.8) and biodegradation probability (e.g., BIOWIN score) .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Perform meta-analysis using standardized protocols (e.g., IC₅₀ normalization) and assess assay-specific variables (e.g., cell permeability, serum protein binding). Cross-validate with in silico docking (Autodock Vina) to identify target binding affinities and correlate with experimental results .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thienopyrimidine core?
- Methodological Answer : Synthesize analogs with substitutions at the 3-ethyl or 5,6-dimethyl positions. Test substituent effects on solubility (logP) and bioactivity. For example, replacing the ethyl group with cyclopropyl enhances metabolic stability . Use QSAR models (e.g., CoMFA) to prioritize synthetic targets .
Q. How can computational modeling predict this compound’s interactions with cytochrome P450 enzymes?
Q. What experimental designs are optimal for assessing this compound’s stability under varying pH and temperature conditions?
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
